molecular formula C11H14N4O B1344429 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 1035840-99-3

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Cat. No. B1344429
M. Wt: 218.26 g/mol
InChI Key: IWNAWTSWIZNPRX-UHFFFAOYSA-N
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Description

The compound 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives is often achieved through efficient and straightforward processes. For instance, the paper titled "SYNTHESIS AND DOCKING STUDIES OF 1-(2- FLUOROPHENYL)-3-(4-((PYRIDINE-2-YL) METHYL) PIPERAZINE-1-YL)-1H-INDAZOLE" describes the synthesis of a novel piperazine-1-yl-1H-indazole derivative, which is characterized by spectral analysis . Similarly, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines is detailed in another study, where a two-step synthesis process is employed . These methods could potentially be adapted for the synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The docking studies mentioned in the first paper suggest that the spatial arrangement of the substituents on the piperazine ring can significantly influence the binding affinity to biological targets. The molecular docking approach can be used to predict the interaction of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine with various receptors or enzymes, which is essential for understanding its potential pharmacological effects.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are important for their functionalization and biological activity. The fourth paper discusses a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation . This type of reaction could be relevant for the synthesis or modification of the compound , as it involves the construction of a heterocyclic system similar to the oxazolo[4,5-b]pyridine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The pharmacological screening mentioned in the second paper indicates that certain piperazine derivatives exhibit antipsychotic activity . The physical properties, such as solubility and stability, would need to be assessed for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine to determine its suitability for drug development. The antioxidant and cytotoxicity assays conducted in the third paper provide a framework for evaluating the safety and therapeutic potential of new piperazine derivatives .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs due to its presence in a wide array of therapeutics. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules, indicating its versatility in drug development (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been identified as potent building blocks in the development of anti-TB molecules, showing potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the therapeutic potential of piperazine derivatives in addressing the challenge of tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine as a Core in Antipsychotic Agents

Arylcycloalkylamines, such as phenyl piperidines and piperazines, constitute pharmacophoric groups exemplified in several antipsychotic agents. The incorporation of arylalkyl substituents can improve the potency and selectivity of the binding affinity at D(2)-like receptors, further underscoring the medicinal significance of piperazine derivatives (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Piperazine Derivatives in Antidepressant and Anxiolytic Therapy

Piperazine derivatives have been explored for their potential in treating depression and anxiety, indicating their role in modulating neurotransmitter systems, such as serotonin (5-HT) receptors. This suggests that modifications to the piperazine ring can influence the pharmacokinetics and pharmacodynamics of resultant molecules, offering avenues for the development of novel antidepressant and anxiolytic therapies (Watson & Dawson, 2007).

properties

IUPAC Name

5-methyl-2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-2-3-9-10(13-8)14-11(16-9)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNAWTSWIZNPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

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